molecular formula C20H20FN3O3 B4499772 3-{1-[3-(4-Fluorophenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole

3-{1-[3-(4-Fluorophenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole

Cat. No.: B4499772
M. Wt: 369.4 g/mol
InChI Key: BFPLHCXVTNBRIY-UHFFFAOYSA-N
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Description

The compound 3-{1-[3-(4-Fluorophenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole is a complex organic molecule featuring multiple functional groups, including oxazole and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[3-(4-Fluorophenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry . These methods enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound 3-{1-[3-(4-Fluorophenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The oxazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides , while reduction could produce hydroxylated derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential bioactivity . It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties . It may exhibit anti-inflammatory , antiviral , or anticancer activities, making it a promising candidate for pharmaceutical development.

Industry

In the industrial sector, the compound can be used in the development of specialty chemicals and advanced materials . Its unique properties make it suitable for various applications, including coatings and polymers .

Mechanism of Action

The mechanism of action of 3-{1-[3-(4-Fluorophenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole involves its interaction with specific molecular targets . It may bind to enzymes or receptors , modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{1-[3-(4-Fluorophenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole lies in its dual oxazole rings and pyrrolidine core , which provide distinct chemical and biological properties. This structure allows for diverse interactions and applications, setting it apart from other similar compounds.

Properties

IUPAC Name

[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-12(2)18-11-16(23-26-18)17-4-3-9-24(17)20(25)19-10-15(22-27-19)13-5-7-14(21)8-6-13/h5-8,10-12,17H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPLHCXVTNBRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C2CCCN2C(=O)C3=CC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{1-[3-(4-Fluorophenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
3-{1-[3-(4-Fluorophenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole
Reactant of Route 3
Reactant of Route 3
3-{1-[3-(4-Fluorophenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole
Reactant of Route 4
3-{1-[3-(4-Fluorophenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole
Reactant of Route 5
Reactant of Route 5
3-{1-[3-(4-Fluorophenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole
Reactant of Route 6
3-{1-[3-(4-Fluorophenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-(propan-2-YL)-1,2-oxazole

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